molecular formula C10H6FN3 B8363948 1-Amino-6-fluoro-isoquinoline-4-carbonitrile

1-Amino-6-fluoro-isoquinoline-4-carbonitrile

Cat. No. B8363948
M. Wt: 187.17 g/mol
InChI Key: MIIAOAHQCFOTCY-UHFFFAOYSA-N
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Patent
US07678803B2

Procedure details

A solution of ammonia in MeOH (7 N, 20 mL) is added to 2-(1-cyano-2-ethoxy-vinyl)-4-fluoro-benzonitrile (0.88 g, 4 mmol). The reaction mixture is stirred at RT for 5 h. The orange precipitate is collected by vacuum filtration to afford 0.297 g (40%) of 1-amino-6-fluoro-isoquinoline-4-carbonitrile as an orange solid. LC/MS m/z=188 [M+H]+, RT=2.10-2.15 min. 1H NMR (CDCl3, 25 deg, 500 MHz): δ 8.44 (dd, 2H), 8.18 (t, 1H), 8.04 (bs, 4H), 7.73 (d, 1H), 7.63 (dt, 1H), 7.53 (dt, 2H), 7.43 (dd, 2H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-cyano-2-ethoxy-vinyl)-4-fluoro-benzonitrile
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([C:4]([C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])=[CH:5]OCC)#[N:3]>CO>[NH2:1][C:11]1[C:10]2[C:9](=[CH:16][C:15]([F:17])=[CH:14][CH:13]=2)[C:4]([C:2]#[N:3])=[CH:5][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
2-(1-cyano-2-ethoxy-vinyl)-4-fluoro-benzonitrile
Quantity
0.88 g
Type
reactant
Smiles
C(#N)C(=COCC)C1=C(C#N)C=CC(=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The orange precipitate is collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC=C(C2=CC(=CC=C12)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.297 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.